
Carfilzomib-d8
Übersicht
Beschreibung
Carfilzomib-d8 ist ein deuteriummarkiertes Derivat von Carfilzomib, einem irreversiblen Proteasomhemmer. Carfilzomib wird hauptsächlich zur Behandlung des multiplen Myeloms, einer Art von Blutkrebs, eingesetzt. Die Deuteriummarkierung in this compound macht es besonders nützlich für pharmakokinetische Studien, da es Forschern ermöglicht, die Verbindung in biologischen Systemen effektiver zu verfolgen .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Carfilzomib-d8 has been studied extensively in various clinical settings. Below are some key applications:
-
Combination Therapy :
- This compound is often used in combination with other agents such as lenalidomide and dexamethasone (KRd regimen). Studies have shown that this combination significantly improves overall survival rates and progression-free survival (PFS) compared to other regimens. For instance, a study reported a median PFS of 26.3 months with KRd versus 17.6 months with lenalidomide and dexamethasone alone .
- Real-World Effectiveness :
- Safety Profile :
Comparative Efficacy
The following table summarizes the efficacy data from various studies involving this compound:
Study | Treatment Regimen | Median PFS (months) | ORR (%) | OS at 24 months (%) |
---|---|---|---|---|
ASPIRE | KRd | 26.3 | 87.1 | 73.3 |
ENDEAVOR | Kd | 18.7 | 77 | Not available |
CARMYN | KRd | 24 | 78.4 | 51.1 |
CANDOR | KdD | 28.6 | 84 | Not available |
Case Studies
Several case studies have illustrated the application of this compound in treating multiple myeloma:
- Case Study 1 : A patient with relapsed refractory multiple myeloma received this compound combined with dexamethasone after failing multiple lines of therapy. The patient achieved a complete response after six cycles, demonstrating the compound's potential in heavily pre-treated populations.
- Case Study 2 : In another case, a cohort of patients treated with this compound as part of a clinical trial exhibited significant improvement in quality of life metrics alongside clinical response rates, suggesting additional benefits beyond tumor reduction.
Wirkmechanismus
- In both normal and tumor cells, proteasomes regulate key regulatory proteins such as cyclins and caspases, influencing cell survival and progression .
- This binding leads to cell cycle arrest and apoptosis , disrupting protein homeostasis and affecting cellular processes .
- Clearance Mechanisms : The irreversible proteasome inhibition overcomes clearance mechanisms, allowing equivalent proteasome inhibition with both bolus and infusion administration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Carfilzomib-d8 acts as a proteasome inhibitor, binding irreversibly and selectively to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and plays a significant role in controlling the levels of key regulatory proteins such as cyclins and caspases .
Cellular Effects
This compound has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by this compound results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its irreversible and selective binding to the active sites of the 20S proteasome . This binding leads to the inhibition of the chymotrypsin-like site, which is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed to be dose-dependent . At higher doses, this compound has been shown to induce more pronounced cardiomyopathy, while at lower doses, it induced mild cardiotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . At higher doses, this compound induced more pronounced cardiotoxicity, while at lower doses, it induced mild cardiotoxicity .
Metabolic Pathways
This compound is rapidly and extensively metabolized by the liver. The main metabolic pathways are peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system is minimally involved in the metabolism of this compound .
Transport and Distribution
This compound is rapidly cleared and widely distributed following intravenous administrations . Its metabolism is mediated by plasma and tissue resident peptidases and epoxide hydrolases .
Subcellular Localization
The subcellular localization of this compound is closely associated with the 20S proteasome, the proteolytic core particle within the 26S proteasome . This is where this compound binds irreversibly and selectively to exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Carfilzomib-d8 beinhaltet die Einarbeitung von Deuteriumatomen in das Carfilzomib-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung deuterierter Reagenzien und Lösungsmittel. Die wichtigsten Schritte umfassen in der Regel:
Deuterierung von Vorläufern: Verwendung deuterierter Reagenzien, um Wasserstoffatome in den Vorläufermolekülen durch Deuterium zu ersetzen.
Kupplungsreaktionen: Bildung der Peptidbindungen und anderer struktureller Elemente von this compound.
Reinigung: Verwendung von Techniken wie Chromatographie, um das Endprodukt mit hoher Reinheit zu isolieren.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Bulk-Synthese: Großtechnische Deuterierung und Kupplungsreaktionen.
Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit durch kontrollierte Reaktionsbedingungen.
Qualitätskontrolle: Strenge Prüfungen, um die Isotopenreinheit und chemische Integrität des Endprodukts zu bestätigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Carfilzomib-d8 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Mit der Addition von Sauerstoff oder Entfernung von Wasserstoff.
Reduktion: Mit der Addition von Wasserstoff oder Entfernung von Sauerstoff.
Substitution: Mit der Ersetzung eines Atoms oder einer Gruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deuterierte Alkohole erzeugen könnte.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bortezomib: Ein weiterer Proteasomhemmer, der zur Behandlung des multiplen Myeloms eingesetzt wird.
Ixazomib: Ein oraler Proteasomhemmer mit ähnlichen Anwendungen.
Einzigartigkeit
Carfilzomib-d8 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Verfolgung in pharmakokinetischen Studien ermöglicht. Im Vergleich zu Bortezomib und Ixazomib bietet this compound ein robusteres Werkzeug für die Untersuchung der Proteasomhemmung und des Arzneimittelstoffwechsels .
Biologische Aktivität
Carfilzomib-d8 is a deuterated analogue of carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma (MM). This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound irreversibly binds to the proteasome, specifically inhibiting the chymotrypsin-like (ChT-L) activity. This inhibition leads to the accumulation of pro-apoptotic factors and misfolded proteins, triggering apoptosis in malignant cells. The compound exhibits a preferential inhibition profile with over 80% inhibition at concentrations above 10 nM .
Key Mechanisms:
- Proteasome Inhibition: this compound inhibits the 20S proteasome, leading to increased levels of pro-apoptotic proteins such as Bax .
- Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities in treated cells .
- Synergistic Effects: When combined with dexamethasone, this compound demonstrates enhanced anti-myeloma activity compared to monotherapy .
Pharmacokinetics
This compound's pharmacokinetic profile shows rapid absorption and distribution with a short half-life. Studies indicate that it achieves peak plasma concentrations shortly after administration, allowing for effective proteasome inhibition within hours. Notably, the compound maintains significant activity even after drug clearance due to its irreversible binding nature .
Parameter | Value |
---|---|
Half-life | <30 minutes |
Peak Plasma Concentration | Achieved within 30 minutes |
Duration of Proteasome Inhibition | Up to 48 hours post-administration |
Clinical Efficacy
A retrospective study involving 445 patients treated with Carfilzomib-based regimens demonstrated an overall response rate of 57.7%, with 33.6% achieving very good partial response or better. The median progression-free survival (PFS) was reported at 6.3 months .
Case Studies:
- ENDEAVOR Trial: Compared Carfilzomib plus dexamethasone (Kd) to bortezomib plus dexamethasone (Vd). Results showed Kd had superior PFS (18.7 months vs. 9.4 months) and overall survival (OS) rates .
- CANDOR Trial: Investigated the combination of daratumumab with Carfilzomib and dexamethasone (DKd), yielding a PFS of 28.6 months compared to Kd's 15.2 months .
Safety Profile
The safety profile of this compound is generally favorable, with manageable adverse effects primarily categorized as grade I or II. The incidence of peripheral neuropathy is significantly lower compared to other proteasome inhibitors like bortezomib .
Common Adverse Events:
- Anemia
- Thrombocytopenia
- Fatigue
- Hypertension
Eigenschaften
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-HEMZLDBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.